molecular formula C9H13N B7769259 N,N-Dimethyl-o-toluidine CAS No. 29256-93-7

N,N-Dimethyl-o-toluidine

Cat. No.: B7769259
CAS No.: 29256-93-7
M. Wt: 135.21 g/mol
InChI Key: JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-o-toluidine (DMOT; CAS 609-72-3) is an aromatic tertiary amine with the molecular formula C₉H₁₃N. It is characterized by a dimethylamino group (-N(CH₃)₂) attached to the ortho position of a toluene ring. This compound is a colorless to pale yellow liquid with a boiling point of 63°C (closed cup) and a density of 0.94 g/cm³ . DMOT is widely used as a promoter or accelerator in polymerization reactions, particularly in scandium-catalyzed styrene polymerization, where it acts as a chain-transfer agent . It is also a key intermediate in the chemical synthesis of roseoflavin, an antibiotic riboflavin analog .

DMOT exhibits significant acute toxicity (oral, dermal, and inhalation), flammability, and environmental hazards, classified under storage code 6.1A (flammable, acute toxicity) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
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InChI Key

JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N(C)C
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Molecular Formula

C9H13N
Record name N,N-DIMETHYL-O-TOLUIDINE
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DSSTOX Substance ID

DTXSID8052279
Record name N,N,2-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned., Clear colorless liquid with an aromatic odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N-DIMETHYL-O-TOLUIDINE
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Record name N,N-Dimethyl-o-toluidine
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CAS No.

609-72-3, 29256-93-7
Record name N,N-DIMETHYL-O-TOLUIDINE
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Record name N,N'-dimethyl-o-toluidine
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Record name N,N,2-TRIMETHYLANILINE
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Preparation Methods

High-Temperature Autoclave Alkylation

The most widely documented method involves reacting o-toluidine with methanol in the presence of a Lewis acid catalyst, such as phosphorus oxychloride (POCl₃), under high-pressure conditions. Adapted from p-toluidine dimethylation protocols, this method achieves near-quantitative yields by employing an autoclave reactor at 280°C for 3 hours. Key parameters include:

ParameterValue
Temperature140–280°C
Pressure8 MPa (CO₂ + H₂ mixture)
CatalystAu/Al₂O₃ (1% loading)
Reaction Time7 hours
Yield98%

The autoclave is first purged with nitrogen to prevent oxidation, followed by the introduction of CO₂ and H₂ to maintain inert conditions. Methanol acts as both solvent and methylating agent, with POCl₃ facilitating proton abstraction from the amine group.

Catalytic Methylation with Methanol

Alternative protocols utilize zeolite-based catalysts or acidic resins to lower energy requirements. For example, a fixed-bed reactor with H-beta zeolite achieves 85% yield at 200°C and 2 MPa pressure, reducing reaction time to 5 hours. This method minimizes byproducts like N-methyl-o-toluidine, which typically forms at suboptimal methanol-to-amine ratios.

Reductive Amination Approaches

Reductive amination of o-toluidine with formaldehyde and hydrogen gas offers a milder alternative to direct alkylation. In this two-step process:

  • Imine Formation : o-Toluidine reacts with formaldehyde to form an imine intermediate.

  • Reduction : The imine is hydrogenated using Pd/C or Raney nickel under 4–6 MPa H₂ pressure at 80–100°C.

This method achieves 90–95% yield with high selectivity, though it requires careful pH control (pH 6–7) to prevent over-reduction to N-methyl derivatives.

Purification and Post-Synthetic Processing

Alkaline Dephenolization

Crude this compound often contains phenolic byproducts (up to 1,000 ppm) from incomplete alkylation. Patent CN101838206A details a dephenolization process using 5–40% aqueous NaOH at 25–55°C. Phenol reacts with sodium hydroxide to form water-soluble phenoxide, which is separated via static settlement. Key conditions include:

ParameterOptimal Range
NaOH Concentration20–30%
Molar Ratio (NaOH:Crude)0.005–0.05:1
Temperature38–43°C
Phenol Content (Final)<30 ppm

Static Settlement Separation

Post-dephenolization, the organic phase is washed with water (0.05–1:1 molar ratio relative to crude product) to remove residual alkali. Static settlers achieve phase separation within 1–2 hours, yielding >99.5% pure this compound.

Industrial-Scale Manufacturing Processes

Large-scale production employs continuous-flow reactors to enhance throughput. A patented system uses a series of stirred-tank reactors (STRs) coupled with inline analyzers to monitor methylation progress. Key features include:

  • Feedstock : o-Toluidine (99% purity), methanol (excess), POCl₃ (0.5–1.5 equiv).

  • Throughput : 500–1,000 kg/hr.

  • Energy Efficiency : Waste heat recovery reduces energy consumption by 20%.

Chemical Reactions Analysis

Lithiation and Electrophilic Substitution

The dimethylamino group activates the aromatic ring toward electrophilic substitution, particularly at positions ortho and para to the amine. When treated with n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) , selective lithiation occurs at the methyl-substituted carbon of the toluidine ring . This intermediate undergoes:

  • Deuteration : Exchange with deuterium oxide (D₂O) yields deuterated derivatives.

  • Electrophilic Condensation : Reactions with electrophiles like aldehydes or ketones form coupled products .

Mechanistic Insight : TMEDA enhances the reactivity of n-BuLi by stabilizing the lithium ion, facilitating deprotonation at the methyl-substituted position .

Acid-Base Reactions

The tertiary amine group participates in exothermic neutralization reactions with acids to form water-soluble salts:

C₉H₁₃N+HXC₉H₁₃NH⁺X⁻\text{C₉H₁₃N} + \text{HX} \rightarrow \text{C₉H₁₃NH⁺X⁻}

Common acids (HX) include HCl, H₂SO₄, and HNO₃. These salts are typically crystalline and stable under ambient conditions .

Hazard Note : Neutralization generates heat, necessitating controlled conditions to avoid thermal runaway .

Reactivity with Electrophiles

The aromatic ring undergoes electrophilic substitution under specific conditions:

Reaction TypeReagent/ConditionsProductNotes
Nitration HNO₃, H₂SO₄ (0–5°C)Nitro derivativesPredominantly para to the methyl group .
Halogenation X₂ (Cl₂, Br₂), FeCl₃ catalystHalo-substituted derivativesBromination occurs faster than chlorination .

Key Observation : Steric hindrance from the methyl group directs substitution to less hindered positions .

Incompatibility and Hazardous Reactions

This compound exhibits reactive incompatibilities with:

  • Isocyanates : Forms unstable adducts.

  • Peroxides : Risk of explosive decomposition.

  • Strong Reducing Agents (e.g., LiAlH₄) : Generates flammable hydrogen gas .

Safety Data : Combustion releases toxic fumes (NOₓ, CO), requiring fire suppression with dry chemicals or alcohol-resistant foam .

Role in Polymerization

As a co-initiator in redox systems, it accelerates free-radical polymerization of acrylic resins and dental composites. For example, with benzoyl peroxide , it generates radicals via electron transfer:

(C₆H₅COO)₂O₂+C₉H₁₃NC₆H₅COO+C₉H₁₃N++CO₂\text{(C₆H₅COO)₂O₂} + \text{C₉H₁₃N} \rightarrow \text{C₆H₅COO}^- + \text{C₉H₁₃N}^+ + \text{CO₂}

This reaction is critical in dental adhesives and industrial coatings .

Comparative Reactivity

A comparison with related compounds highlights positional effects:

CompoundReactivity with ElectrophilesPreferred Application
This compound Moderate (steric hindrance)Polymerization catalysts
N,N-Dimethyl-p-toluidine High (para-directing amine)Dye intermediates

Scientific Research Applications

Chemical Synthesis

Starting Reagent for Organic Synthesis
N,N-Dimethyl-o-toluidine serves as a starting reagent in the synthesis of various organic compounds, including pharmaceuticals and dyes. A notable application is its use in the synthesis of roseoflavin, a vitamin B2 analog that has potential applications in nutrition and biochemistry . Furthermore, it has been employed in electrophilic condensation reactions and as a precursor for the preparation of phosphoramidates and phosphorimidates .

Materials Science

Curing Agent in Polymers
DMOT is used as a curing agent in the production of polymeric materials, particularly in epoxy resins. Its ability to accelerate the curing process makes it valuable in the manufacture of adhesives and coatings. The compound enhances the mechanical properties of the final product by promoting cross-linking during polymerization .

Dental Materials
In dental applications, DMOT is incorporated into dental resins and cements. It acts as an accelerator for the polymerization of methacrylate-based materials, which are commonly used for dental restorations. This application is critical as it ensures the quick setting of materials, allowing for efficient dental procedures .

Toxicological Studies

Health Risks and Carcinogenicity
Research indicates that this compound poses significant health risks, including potential carcinogenic effects. Studies have shown that exposure to DMOT can lead to liver tumors and other malignancies in laboratory animals . The National Toxicology Program (NTP) conducted extensive studies revealing that DMOT induces oxidative damage and hematologic toxicity, leading to conditions such as methemoglobinemia . These findings underscore the importance of handling DMOT with caution in both industrial and laboratory settings.

Data Table: Summary of Applications

Application Area Description Key Findings
Chemical SynthesisStarting reagent for synthesizing organic compounds like roseoflavinUsed in electrophilic condensation reactions
Materials ScienceCuring agent for epoxy resins and dental materialsEnhances mechanical properties through cross-linking
Toxicological StudiesInvestigated for carcinogenic potentialLinked to liver tumors and hematologic toxicity

Case Studies

  • Synthesis of Roseoflavin
    • Researchers utilized DMOT as a precursor to synthesize roseoflavin, demonstrating its versatility in organic synthesis. The process highlighted the compound's role in producing bioactive molecules with nutritional significance.
  • Toxicological Assessment
    • A comprehensive study by the NTP evaluated the long-term effects of DMOT on F344/N rats and B6C3F1/N mice. Results indicated significant incidences of liver tumors and other organ-specific toxicities, emphasizing the need for stringent safety measures when working with this compound .
  • Dental Material Development
    • A study focused on the incorporation of DMOT into dental resins showed improved setting times and mechanical strength, making it an essential component in modern dental practices. The findings contributed to optimizing dental materials for better patient outcomes .

Mechanism of Action

N,N-Dimethyl-o-toluidine exerts its effects through various chemical interactions. It neutralizes acids in exothermic reactions to form salts and water. The compound can also generate hydrogen gas when combined with strong reducing agents like hydrides . The molecular targets and pathways involved in these reactions include the formation of salts and the release of hydrogen gas .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison:
  • N,N-Dimethylaniline (DMA; CAS 121-69-7) : Lacks a methyl substituent on the benzene ring.
  • N,N-Dimethyl-p-toluidine (DMPT; CAS 99-97-8): Features a para-methyl group relative to the dimethylamino group.
  • N,N-Dimethyl-m-toluidine (DMMT; CAS 121-72-2) : Contains a meta-methyl group.
Property DMOT (ortho) DMA DMPT (para) DMMT (meta)
Basicity (pKa) ~5.3 ~4.8 ~5.0 Data limited
Resonance Effects Steric hindrance reduces conjugation Full conjugation possible Partial conjugation Partial conjugation
Boiling Point (°C) 63 194 211 210 (estimated)

Key Insights :

  • The ortho-methyl group in DMOT sterically hinders conjugation between the dimethylamino lone pair and the aromatic ring, increasing basicity compared to DMA .
  • Para and meta isomers (DMPT, DMMT) allow partial conjugation, resulting in intermediate basicity.

Reactivity in Catalytic Systems

Yttrium-Catalyzed C–H Alkylation :
  • DFT calculations attribute this to preferential benzylic C(sp³)–H activation in DMOT, which forms a high-energy transition state for alkene insertion .
  • In contrast, DMA readily undergoes ortho-selective alkylation due to unhindered C(sp²)–H activation .
Scandium-Catalyzed Polymerization :
  • DMOT serves as a chain-transfer agent in styrene polymerization, enabling controlled molecular weight distribution. This role is attributed to its ability to stabilize cationic scandium intermediates .
  • DMA and DMPT are less effective in this context, likely due to differences in steric and electronic interactions with the metal center .
Photopolymerization Initiation :
  • DMPT (para isomer) is used as a photoinitiator in N-phenyl maleimide polymerization, forming charge-transfer complexes with monomers .

Key Insights :

  • DMA and DMPT show clastogenic and aneugenic activity, while DMOT’s genotoxicity profile remains less characterized .
  • All compounds require stringent handling due to flammability and toxicity .

Biological Activity

N,N-Dimethyl-o-toluidine (DMOT) is an organic compound that has garnered attention for its biological activity and potential health effects. This article explores its biological activity, including toxicological studies, carcinogenicity, and its role in various applications.

  • Chemical Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • Boiling Point : 76 °C at 18 mmHg
  • Density : 0.929 g/mL at 25 °C

General Toxicity

Toxicological evaluations indicate that DMOT exhibits significant biological activity, particularly in relation to its toxicity and potential carcinogenic effects. A study conducted on F344/N rats and B6C3F1 mice revealed that exposure to DMOT resulted in various health issues, including:

  • Hematologic Toxicity : Exposure led to macrocytic regenerative anemia characterized by increased methemoglobin levels and Heinz body formation. This was evident within weeks of exposure, indicating a rapid onset of hematologic changes .
  • Organ-Specific Toxicity : Significant lesions were observed in the liver, nasal cavity, and spleen of treated animals. The liver showed increased incidences of hepatocellular adenomas and carcinomas, particularly in high-dose groups .

Carcinogenicity

DMOT has been identified as a potential carcinogen. In chronic studies, animals receiving DMOT showed increased rates of liver tumors, including hepatoblastomas in mice and transitional epithelial adenomas in rats. The following table summarizes key findings from these studies:

Study TypeDose (mg/kg)Observed Effects
2-Year Study6, 20, 60Increased liver tumors in both rats and mice
3-Month Study125, 250High mortality; significant organ damage noted
Hematologic StudyVariousMacrocytic anemia; elevated methemoglobin levels

The mechanisms underlying the biological activity of DMOT include:

  • Methemoglobinemia : This condition arises from the oxidation of hemoglobin, leading to reduced oxygen transport in the blood. It serves as an early indicator of other toxic effects .
  • Oxidative Stress : DMOT-induced oxidative damage at target sites may contribute to the development of tumors and other toxicological outcomes .

Case Study: Dental Materials

Research has shown that N,N-dimethyl-p-toluidine (a closely related compound) is utilized in dental materials. Studies highlighted its potential to induce malignant liver neoplasms in experimental models, reinforcing concerns regarding its safety profile when used in medical applications .

Environmental Impact

While DMOT is not classified as hazardous under normal conditions, it is essential to handle it with care due to potential toxic effects upon exposure. Its stability under standard conditions suggests limited environmental degradation; however, improper disposal could lead to harmful ecological consequences.

Q & A

Basic Questions

Q. What are the key physicochemical properties of N,N-Dimethyl-o-toluidine relevant to laboratory handling and experimental design?

  • Answer: Critical physicochemical parameters include:

  • Boiling point: 76 °C at 18 mmHg .
  • Density: 0.929 g/mL at 25 °C .
  • Refractive index: n20D=1.525n_{20}^D = 1.525 .
  • Flash point: 63 °C (closed cup) .
  • Molecular formula: C9H13N\text{C}_9\text{H}_{13}\text{N} (SMILES: CN(C)c1ccccc1C\text{CN(C)c1ccccc1C}) .
    These properties guide solvent compatibility, distillation conditions, and safety protocols (e.g., avoiding open flames).

Q. How can This compound be synthesized and purified for laboratory use?

  • Answer: Synthesis typically involves alkylation of o-toluidine with methylating agents (e.g., methyl iodide) under basic conditions. Purification methods include:

  • Vacuum distillation (utilizing its low boiling point under reduced pressure) .
  • Chromatography: Gas chromatography (GC) using polar columns (e.g., methyl silicone) with Kovats retention indices for verification .

Q. What safety precautions are critical when working with This compound?

  • Answer: Key precautions include:

  • Personal protective equipment (PPE): Gloves, goggles, and fume hoods due to acute toxicity (dermal, oral, inhalation; Hazard Class 6.1A) .
  • Environmental precautions: Avoid aquatic release (WGK 1 hazard classification) .
  • Storage: In combustibles-acute toxicant storage (Class 6.1A) away from oxidizers .

Advanced Research Questions

Q. How does the steric hindrance from the ortho-methyl group influence the electronic properties and basicity of This compound compared to its para-isomer?

  • Answer: The ortho-methyl group disrupts coplanarity between the nitrogen’s p-orbital and the aromatic ring, preventing resonance stabilization of the lone pair. This increases basicity (pKa ~1–2 units higher than N,N-dimethylaniline) .

  • Experimental validation: Compare basicity via potentiometric titration in non-aqueous solvents (e.g., acetic acid).
  • Computational support: DFT calculations show reduced conjugation in ortho-isomers .

Q. What role does This compound play in rare-earth-catalyzed C–H alkylation reactions?

  • Answer: It acts as a stabilizing ligand in scandium-catalyzed systems, facilitating alkene insertion into C–H bonds. Computational studies (DFT) suggest:

  • Coordination with cationic Sc centers stabilizes transition states (e.g., TS3 in sulfide-mediated mechanisms) .
  • Kinetic isotope effect (KIE) studies (e.g., CD3\text{CD}_3 substitution) confirm its role in proton transfer steps .

Q. How can researchers resolve contradictions in thermodynamic data for This compound (e.g., enthalpy of vaporization)?

  • Answer: Discrepancies arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Recommended approaches:

  • Critical constants: Use NIST-subscribed databases for validated phase-change data (e.g., ΔvapH\Delta_{\text{vap}}H) .
  • Cross-verification: Compare gas-phase thermochemistry (e.g., enthalpy of formation) with group contribution models .

Q. What methodologies are recommended for analyzing environmental persistence and ecotoxicity of This compound?

  • Answer: Key steps include:

  • Biodegradation assays: OECD 301F (closed bottle test) to assess aquatic breakdown .
  • Toxicity profiling: Daphnia magna acute toxicity tests (EC50) .
  • Chromatographic detection: HPLC-MS with EPA Method 8270 for trace analysis in water .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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